4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclopentylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclopentylbenzamide is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclopentylbenzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling with Benzamide: The final step involves coupling the benzothiazole-piperidine-sulfonyl intermediate with N-cyclopentylbenzamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclopentylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Scientific Research Applications
4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclopentylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclopentylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The benzothiazole moiety is known to interact with various biological pathways, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides
- N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine
Uniqueness
4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclopentylbenzamide is unique due to its combination of a benzothiazole moiety, a piperidine ring, and a sulfonyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development .
Properties
CAS No. |
606083-22-1 |
---|---|
Molecular Formula |
C24H27N3O3S2 |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl-N-cyclopentylbenzamide |
InChI |
InChI=1S/C24H27N3O3S2/c28-23(25-19-5-1-2-6-19)17-9-11-20(12-10-17)32(29,30)27-15-13-18(14-16-27)24-26-21-7-3-4-8-22(21)31-24/h3-4,7-12,18-19H,1-2,5-6,13-16H2,(H,25,28) |
InChI Key |
CJMFQZOOQWYQQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.